molecular formula C9H15NO3 B13211406 Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13211406
M. Wt: 185.22 g/mol
InChI Key: TZERDYFPUYPZHR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that includes both an oxygen atom and a nitrogen atom within its framework. The presence of these heteroatoms contributes to its biological activity, influencing its interaction with various biological targets.

Chemical Formula

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 183.24 g/mol
  • CAS Number : 2306260-93-3

Pharmacological Activities

Research into the biological activity of this compound has revealed several key pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of the azaspiro compound exhibit potent antimicrobial properties against various strains of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
  • Cytotoxicity and Anticancer Potential : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development in cancer therapeutics .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a tyrosinase inhibitor, which is relevant in the context of skin disorders and pigmentation issues .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Interaction with Biological Targets : The spirocyclic structure allows for unique interactions with protein targets, potentially modulating their activity.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death through intrinsic mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits tyrosinase

Case Studies

  • Antimicrobial Efficacy : A study conducted on various azaspiro derivatives demonstrated that methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
  • Cancer Cell Line Studies : In vitro studies on human glioma cell lines showed that treatment with methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

TZERDYFPUYPZHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CNC2C(=O)OC)CO1

Origin of Product

United States

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